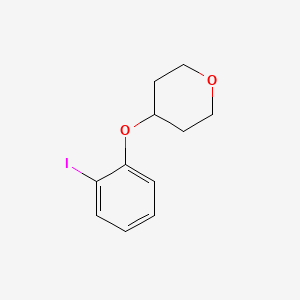

4-(2-Iodophenoxy)tetrahydropyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTBIBCNKWWYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621116 | |

| Record name | 4-(2-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-70-3 | |

| Record name | Tetrahydro-4-(2-iodophenoxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning of the Compound Within Contemporary Organic Chemistry Research

4-(2-Iodophenoxy)tetrahydropyran, also known as 4-(2-iodophenoxy)oxane, holds its position in modern organic chemistry primarily as a versatile synthetic intermediate. Its value does not stem from its own biological activity, but rather from the strategic combination of a haloaryl ether and a tetrahydropyran (B127337) (THP) ring system. This unique arrangement makes it a useful precursor in the construction of more elaborate molecular architectures.

The tetrahydropyran moiety is a saturated six-membered ring containing an oxygen atom. wikipedia.org This structure is prevalent in a vast number of biologically active natural products and is a key component in many pyranose sugars like glucose. wikipedia.org In synthetic chemistry, derivatives of THP are widely employed. For instance, ethers formed by reacting an alcohol with dihydropyran are common protecting groups for alcohols, valued for their stability across a range of reaction conditions and their subsequent removal under mild acidic conditions. wikipedia.orgyoutube.com

The other key feature of the molecule is the 2-iodophenyl group attached via an ether linkage. Aryl halides, and particularly aryl iodides, are prized substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring. Therefore, this compound serves as a scaffold that can be readily elaborated into more complex structures targeted for drug discovery and other applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 906352-70-3 rheniumshop.co.il |

| Molecular Formula | C₁₁H₁₃IO₂ rheniumshop.co.il |

| Molecular Weight | 304.12 g/mol rheniumshop.co.il |

| IUPAC Name | 4-(2-iodophenoxy)oxane |

Rationale for Comprehensive Investigation of Haloaryl Ethers and Tetrahydropyran Scaffolds

Strategies for Tetrahydropyran Core Construction

The construction of the tetrahydropyran ring is a central theme in modern organic synthesis, with a variety of methods developed to achieve this goal with high efficiency and stereocontrol. ethernet.edu.et

Prins Cyclization in Tetrahydropyran Synthesis

The Prins reaction has become a powerful and widely utilized tool for the stereoselective synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.org This acid-catalyzed reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde. abo.fi The reaction proceeds through an oxocarbenium ion intermediate, and its subsequent cyclization onto the alkene furnishes the tetrahydropyran ring. nih.gov The stereochemical outcome of the reaction is often highly predictable, proceeding through a chair-like transition state. nih.gov

Numerous variations of the Prins cyclization have been developed to enhance its scope and efficiency. These include the use of various Lewis and Brønsted acids as catalysts, as well as tandem reaction sequences that combine the Prins cyclization with other transformations in a single pot. nih.govbohrium.com For instance, a tandem allylation–silyl-Prins cyclization strategy has been employed to produce 2,6-disubstituted tetrahydropyrans. nih.gov Furthermore, the Prins cyclization has been successfully applied in the total synthesis of complex natural products containing the tetrahydropyran motif. nih.govnih.gov

| Catalyst Type | Key Features | Reference |

| Lewis Acids (e.g., InCl₃) | Mild reaction conditions, excellent yields for all-cis-tetrahydropyran-4-ones. | nih.gov |

| Brønsted Acids (e.g., TFA) | Used for stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans. | beilstein-journals.org |

| Solid Acids (e.g., Amberlyst® 15) | Enables synthesis of highly substituted tetrahydropyrans with multiple stereocenters. | beilstein-journals.org |

| Rhenium(VII) complexes | Effective for cyclizations with aromatic and α,β-unsaturated aldehydes, yielding 4-hydroxytetrahydropyrans stereoselectively. | organic-chemistry.org |

Intramolecular Oxa-Michael Additions and Cyclizations onto Epoxides for Tetrahydropyran Formation

Intramolecular oxa-Michael additions represent another key strategy for the synthesis of tetrahydropyrans. whiterose.ac.uknih.gov This reaction involves the cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl system within the same molecule. The stereoselectivity of this cyclization can be influenced by the reaction conditions, such as the use of acidic or basic catalysis. nih.gov Under acidic conditions, the reaction typically proceeds under kinetic control to yield the diequatorial product. nih.gov In contrast, basic conditions can lead to the formation of the axial-equatorial isomer, which may then isomerize to the more stable diequatorial product at higher temperatures. nih.gov

The development of asymmetric intramolecular oxa-Michael reactions, often employing chiral organocatalysts, has provided access to enantioenriched tetrahydropyrans. whiterose.ac.ukacs.org For example, chiral phosphoric acids and primary-secondary diamines have been successfully used to catalyze these transformations with high enantioselectivity. whiterose.ac.ukacs.org

Cyclizations onto epoxides also provide a reliable route to tetrahydropyran rings. These reactions typically involve the intramolecular attack of a hydroxyl group on an epoxide, leading to the formation of the six-membered ring.

Stereoselective Approaches to Substituted Tetrahydropyrans

Achieving high levels of stereoselectivity is a critical challenge in the synthesis of substituted tetrahydropyrans. A variety of stereoselective methods have been developed to address this challenge. acs.orgacs.org One notable strategy is the domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, which allows for the stereoselective synthesis of a variety of substituted tetrahydropyrans from simple acyclic precursors. acs.org This reaction, catalyzed by a Hoveyda-Grubbs second-generation catalyst, can create multiple new bonds and stereocenters with high stereocontrol in a single operation. acs.org

Other stereoselective approaches include selenium-mediated cyclizations of phenylseleno alcohols and acid-catalyzed cyclizations of silylated alkenols. acs.orguva.es These methods offer alternative pathways to stereochemically defined tetrahydropyran structures.

Formation of the Iodophenoxy Ether Linkage

The synthesis of the 2-iodophenoxy ether linkage in this compound involves two key transformations: the formation of the aryl ether bond and the introduction of the iodine substituent onto the phenol (B47542) ring.

Etherification Reactions in Aryl Ether Synthesis

The formation of aryl ethers is a fundamental transformation in organic synthesis. numberanalytics.com Several methods are available for this purpose, with the Williamson ether synthesis being a classic approach. numberanalytics.com This reaction involves the reaction of a phenoxide with an alkyl halide. numberanalytics.com

More modern methods often rely on metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, copper-catalyzed Ullmann-type couplings of aryl halides with alcohols are widely used. organic-chemistry.org These reactions often require the use of specific ligands to promote the desired transformation. Palladium-catalyzed etherification reactions have also emerged as powerful tools for the synthesis of aryl ethers, offering mild reaction conditions and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org A novel method utilizing PhenoFluor has also been developed for the formation of alkyl aryl ether bonds from phenols and alcohols. nih.gov

| Etherification Method | Key Features | Reference |

| Williamson Ether Synthesis | Classic method involving a phenoxide and an alkyl halide. | numberanalytics.com |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an alcohol. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of aryl halides with alcohols. | organic-chemistry.org |

| PhenoFluor-mediated Etherification | Couples phenols and alcohols with a broad substrate scope. | nih.gov |

Introduction of the Iodine Substituent on the Phenoxy Moiety

The iodination of phenols can be achieved through various methods. acs.orgosu.edu Electrophilic iodination is a common approach, often utilizing sources of electrophilic iodine such as iodine monochloride or N-iodosuccinimide (NIS). acs.org The regioselectivity of the iodination (i.e., ortho vs. para substitution) can be influenced by the reaction conditions and the directing effects of the substituents on the phenol ring. dtu.dkrsc.org

For instance, treatment of a phenol with thallium(I) acetate (B1210297) and iodine can lead to selective ortho-iodination. rsc.org Oxidative iodination methods using reagents like iodosylbenzene and ammonium (B1175870) iodide have also been developed, offering controlled mono- or di-iodination of phenols. acs.org The choice of iodinating agent and reaction conditions is crucial for achieving the desired 2-iodo substitution pattern on the phenoxy group. It has been noted that in the iodination of phenol, the reaction often proceeds first at the para position due to less steric hindrance, followed by the ortho position. manac-inc.co.jp

Green Chemistry Paradigms in the Synthesis of Iodinated Ethers and Tetrahydropyran Systems

The integration of green chemistry principles into synthetic organic chemistry is paramount for reducing the environmental impact of chemical processes. This involves the strategic use of catalysis, optimization of atom economy, selection of benign solvents, and employment of energy-efficient reaction conditions.

A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjocpr.com Catalysis is a cornerstone for improving atom economy, as catalysts can facilitate reactions with higher selectivity and under milder conditions, thereby minimizing waste. numberanalytics.comnih.gov

Addition reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. jocpr.comacs.org For instance, the Diels-Alder reaction can exhibit 100% atom economy. jocpr.com In the context of iodinated ethers, iodine itself can serve as a cost-effective and metal-free catalyst. Research has demonstrated the development of highly atom-economical (>90%) syntheses using an iodine catalyst in water, with hydrogen peroxide as a green oxidant. rsc.org This approach not only boasts high carbon efficiency, with water being the primary waste product, but also features a low E-factor (Environmental factor), signifying minimal waste generation. rsc.org

The choice of catalyst is critical. While traditional methods for ether synthesis, like the Williamson synthesis, often require stoichiometric amounts of strong bases and produce significant salt waste, modern catalytic approaches offer a greener alternative. google.com For example, the use of a monovalent silver salt catalyst enables the efficient, solvent-free synthesis of ethers from aldehydes and silanes, demonstrating low catalyst consumption and high conversion rates. google.com Biocatalysis, utilizing enzymes, and flow chemistry are also emerging as powerful tools to enhance atom economy and create more sustainable synthetic pathways. numberanalytics.com

Table 1: Comparison of Catalytic Approaches in Ether and Heterocycle Synthesis

| Catalytic System | Key Advantages | Relevant Structural Motif | Source(s) |

| Iodine/H₂O₂ | Metal-free, >90% atom economy, uses water as solvent, low E-factor. | Polycyclic Aromatic & Heteroaromatic Systems | rsc.org |

| Monovalent Silver Salts | Low catalyst consumption, solvent-free conditions, high yield. | Ethers | google.com |

| Phosphomolybdic Acid | Efficient, operates in water at room temperature, high cis-selectivity. | Tetrahydropyran-4-ols | organic-chemistry.org |

| Biocatalysis (Enzymes) | High selectivity, mild conditions, renewable. | General | numberanalytics.comnih.gov |

Solvents constitute a major portion of the waste generated in chemical processes. The selection of environmentally benign solvents is therefore a critical aspect of green synthesis. Traditional solvents like N,N-dimethylformamide (DMF) are often replaced with greener alternatives. rsc.orgresearchgate.net A systematic approach to solvent selection involves considering environmental, health, and safety (EHS) profiles, alongside solubility and reactivity requirements. rsc.orgresearchgate.net

For syntheses involving tetrahydropyran (oxane) moieties, which are considered non-toxic and biodegradable, several greener solvents have been investigated. acs.orgmdpi.com 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, is a notable green replacement for tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net Other solvents such as cyclopentyl methyl ether (CPME) and dimethyl sulfoxide (B87167) (DMSO) are also considered in developing sustainable solvent systems. rsc.orgacs.org In some cases, solvent-free reaction conditions are achievable, representing an ideal green chemistry scenario. google.com For instance, a method for synthesizing ether compounds using a silver salt catalyst proceeds efficiently without any solvent, with product purification requiring only simple distillation. google.com

Water is an ideal green solvent, and its use is highly encouraged. The Prins cyclization of homoallylic alcohols with aldehydes to form tetrahydropyran-4-ol derivatives has been successfully achieved in water at room temperature using phosphomolybdic acid as a catalyst, offering a simple, cost-effective, and environmentally friendly procedure. organic-chemistry.org

Table 2: Green Solvents and their Applications in Sustainable Synthesis

| Solvent | Rationale for Use | Example Application | Source(s) |

| Water | Non-toxic, abundant, safe, environmentally benign. | Iodine-catalyzed synthesis of heteroaromatics; Prins cyclization. | rsc.orgorganic-chemistry.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, greener alternative to THF. | Component in solvent systems for perovskite deposition; synthesis of tetrahydropyran intermediates. | rsc.orgresearchgate.netacs.org |

| Cyclopentyl methyl ether (CPME) | Reduced toxicological effects, green alternative. | Solvent screening for asymmetric 1,4-addition to form tetrahydropyran derivatives. | rsc.orgacs.org |

| Ethanol (EtOH) | Bio-derived, favorable EHS profile. | Component in mixed solvent systems to improve miscibility and supersaturation. | rsc.orgresearchgate.net |

| No Solvent | Eliminates solvent waste, simplifies workup. | Silver-catalyzed synthesis of ethers. | google.com |

Reducing energy consumption is another key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a significant energy-efficient technique. at.ua Microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netfoliamedica.bgsemanticscholar.org

The synthesis of various heterocyclic systems, including those related to the tetrahydropyran core, has benefited from microwave technology. For example, the synthesis of tetrahydropyrimidine (B8763341) derivatives, which share a saturated six-membered ring structure, has been accomplished efficiently using microwave irradiation. researchgate.netfoliamedica.bgsemanticscholar.org These methods are noted for their short reaction times (minutes instead of hours), experimental simplicity, and high yields. researchgate.netfoliamedica.bg

Microwave-assisted cyclization has also been successfully applied to the synthesis of seven-membered rings like tetrahydro-1,3-thiazepines, a process that is typically challenging under thermal conditions. nih.gov The use of microwave heating in solvent-free conditions further enhances the green credentials of the synthetic protocol, making it an expeditious and operationally simple method. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrahydropyrimidine Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Source(s) |

| Reaction Time | 20-24 hours | 22-24 minutes | foliamedica.bgsemanticscholar.org |

| Conditions | Reflux | Microwave Irradiation | foliamedica.bgsemanticscholar.org |

| Solvent | Ethanol | Ethanol | foliamedica.bgsemanticscholar.org |

| Key Advantage | Established method | Drastically reduced reaction time, high efficiency. | researchgate.netfoliamedica.bgsemanticscholar.org |

Mechanistic Investigations of Chemical Transformations Involving 4 2 Iodophenoxy Tetrahydropyran

Elucidation of Reaction Mechanisms in Aryl Halide Chemistry

The chemistry of the aryl iodide moiety in 4-(2-Iodophenoxy)tetrahydropyran is characteristic of aryl halides. The carbon-iodine bond is the most reactive among aryl halides, making it a prime site for various reactions. organic-chemistry.org The primary mechanistic pathways involving the aryl iodide group are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally difficult and requires harsh conditions. nih.gov However, the presence of the tetrahydropyranoxy group can influence the electronic properties of the aromatic ring. The ether oxygen, through its +M (mesomeric) effect, can increase the electron density at the ortho and para positions, further deactivating the ring towards nucleophilic attack unless strong electron-withdrawing groups are present elsewhere on the ring. repec.org

Electrophilic substitution reactions, such as halogenation or nitration, are also influenced by the substituents. The iodine atom is a deactivating group due to its -I (inductive) effect, but it is also an ortho, para-director. organic-chemistry.orgrepec.org Similarly, the tetrahydropyranoxy group is an ortho, para-directing group. The interplay of these electronic effects directs incoming electrophiles to specific positions on the benzene (B151609) ring.

Cross-Coupling Reactions of the Iodophenoxy Moiety

The iodophenoxy group of this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-Catalyzed Cross-Coupling Systems

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: A nucleophilic coupling partner, typically an organometallic reagent (e.g., organoboron, organozinc, or organotin compound), transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, such as a boronic acid or boronate ester, as the coupling partner. libretexts.orgyoutube.com For a substrate like this compound, this reaction allows for the formation of a new carbon-carbon bond at the position of the iodine atom.

The catalytic cycle follows the general pathway described above. A base is required to activate the organoboron reagent to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation with the Pd(II) intermediate. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 2-Iodophenoxy derivative | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 85-95 |

| 3 | Ortho-iodophenyl ether | Vinylboronate ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 80-90 |

This table presents generalized conditions based on literature for similar aryl iodide substrates. Actual yields may vary for this compound.

Recent studies have demonstrated the successful Suzuki-Miyaura cross-coupling of 2-iodobiphenyls with boronic acids using catalysts like Pd(dppf)Cl₂, highlighting the feasibility of such transformations on sterically hindered ortho-substituted aryl iodides. acs.org

Sonogashira Coupling Strategies

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly valuable for the synthesis of arylethynyl compounds. For this compound, a Sonogashira coupling would introduce an alkyne substituent at the 2-position of the phenoxy group.

The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Terminal Alkyne | Palladium Catalyst | Copper(I) Salt | Base | Solvent | Yield (%) |

| 1 | This compound (analog) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | >90 |

| 2 | 2-Iodophenoxy derivative | Trimethylsilylacetylene | Pd(OAc)₂ | None | Piperidine | DMF | 80-90 |

| 3 | Ortho-iodophenyl ether | 1-Hexyne | PdCl₂(MeCN)₂ | CuI | i-Pr₂NH | Toluene | 85-95 |

This table presents generalized conditions based on literature for similar aryl iodide substrates. Actual yields may vary for this compound.

Studies on the Sonogashira coupling of 2-iodoanilines and other ortho-substituted aryl iodides demonstrate the robustness of this methodology for a variety of substrates. nih.govresearchgate.netresearchgate.net

Stereochemical Control in Cross-Coupling

When the tetrahydropyran (B127337) ring of this compound contains stereocenters, the stereochemical outcome of cross-coupling reactions becomes a critical consideration. Research on the cross-coupling of chiral, non-aromatic heterocycles has shown that with the appropriate choice of catalyst and ligands, high levels of stereochemical retention or inversion can be achieved. repec.orgsigmaaldrich.com

For instance, in the Suzuki-Miyaura coupling of chiral heterocyclic allylic boronates, the regiochemistry and stereochemistry can be controlled by the choice of palladium ligands. repec.orgsigmaaldrich.com While this specific example involves an allylic boronate, the principles of ligand-controlled stereoselectivity are applicable to other cross-coupling reactions.

In nickel-catalyzed ring-opening cross-coupling reactions of aryl-substituted tetrahydropyrans, it has been demonstrated that the reaction can proceed with high stereospecificity, where the diastereomeric ratio of the product matches that of the starting material. acs.orgnih.gov This indicates a complete transfer of stereochemical information during the reaction. While this is a ring-opening reaction, it underscores the potential for high stereochemical fidelity in transformations involving the tetrahydropyran ring. The use of chiral ligands, such as BINAP, can be explored to influence the stereochemical outcome, although in some cases, the substrate's inherent chirality may dominate the stereodetermining step. acs.orgnih.gov

Intramolecular Cyclization and Rearrangement Pathways of Tetrahydropyran Derivatives

The tetrahydropyran ring, while generally stable, can participate in intramolecular cyclization and rearrangement reactions, particularly when appropriately substituted. researchgate.netnih.gov

In the context of this compound, an intramolecular cyclization could potentially be induced, for example, through a reaction that forms a reactive intermediate on the tetrahydropyran ring which could then attack the aromatic ring. However, a more plausible intramolecular reaction involves the formation of a transient species on the aromatic ring that subsequently involves the tetrahydropyran moiety. For instance, the generation of a benzyne (B1209423) intermediate from the aryl iodide could lead to an intramolecular trapping by the ether oxygen, although this would lead to a highly strained ring system.

More common are rearrangement reactions of the tetrahydropyran ring itself, often acid- or base-catalyzed. For example, acid-catalyzed rearrangement of tetrahydrofurfuryl alcohol, a related five-membered ring system, can lead to the formation of a tetrahydropyran ring. nih.gov Such rearrangements often proceed through carbocationic intermediates, where hydride or alkyl shifts can occur to form more stable species. youtube.commasterorganicchemistry.com

The intramolecular oxa-Michael reaction is another powerful method for the synthesis of substituted tetrahydropyrans, where an alcohol nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. researchgate.net While not directly applicable to the starting material this compound, functionalization of the tetrahydropyran ring could open up these rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(2-Iodophenoxy)tetrahydropyran, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the iodophenoxy group and the aliphatic protons of the tetrahydropyran (B127337) ring. The protons on the carbon adjacent to the ether oxygen would typically appear in the downfield region of 3.4-4.5 ppm due to the oxygen's deshielding effect. libretexts.org The protons on the iodinated aromatic ring would have chemical shifts and coupling patterns characteristic of a 1,2-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Carbons bonded to the ether oxygen are expected in the 50-80 ppm range. libretexts.org The carbon atom bearing the iodine would be identifiable by its characteristic chemical shift, influenced by the heavy atom effect.

Conformational Analysis: More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could elucidate the preferred conformation of the tetrahydropyran ring and its orientation relative to the iodophenoxy group.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.9 | 110 - 160 |

| Tetrahydropyran Protons (adjacent to O) | 3.5 - 4.5 | 60 - 75 |

| Tetrahydropyran Protons (other) | 1.5 - 2.5 | 20 - 40 |

| Carbon attached to Iodine | - | ~90 |

Note: This table is based on general principles and data for similar structures, not on experimental results for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage (typically strong bands in the 1000-1300 cm⁻¹ region) and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern of ethers often involves cleavage of the C-O bond. libretexts.org In this case, characteristic fragments would likely correspond to the iodophenoxy cation and the tetrahydropyranyl cation. The presence of iodine would also be indicated by its characteristic isotopic pattern.

Hyphenated Techniques in Spectroscopic Analysis

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating components of a mixture and identifying them. dphen1.com These techniques would be crucial for analyzing the purity of this compound and for identifying any potential impurities or degradation products.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the molecule's electronic reactivity. chemrxiv.org The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). For 4-(2-Iodophenoxy)tetrahydropyran, the HOMO is expected to be localized on the electron-rich iodophenyl ring, whereas the LUMO may be associated with the antibonding orbitals of the C-I bond. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.orgnih.gov

Density Functional Theory (DFT) Investigations of Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a standard method for electronic structure calculations due to its balance of accuracy and computational efficiency. chemrxiv.orgresearchgate.net DFT studies on this compound would provide deep insights into its properties.

A key application of DFT is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack. nih.govnih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the ether oxygen atom due to its lone pairs, making it a site for electrophilic attack or hydrogen/halogen bond acceptance. Conversely, a region of positive potential (a σ-hole, colored blue) is anticipated on the iodine atom, opposite to the C-I covalent bond, marking it as an electrophilic site for halogen bonding. nih.gov

DFT is also invaluable for exploring potential reaction pathways . For instance, the mechanism of ether cleavage, a common reaction for such compounds, could be modeled. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed to determine activation barriers and reaction thermodynamics.

Table 1: Predicted Molecular Properties from DFT Analysis of Analogous Compounds

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | The presence of the iodinated phenyl ring tends to lower the LUMO energy, reducing the gap and suggesting moderate reactivity. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | Negative potential on ether oxygen; Positive σ-hole on iodine | The ether oxygen is a classic Lewis base. The iodine atom, when bonded to an aromatic ring, exhibits a positive σ-hole, a key feature for halogen bonding. nih.gov |

| Dipole Moment | Moderate | The molecule is asymmetric, with electronegative oxygen and polarizable iodine contributing to a net molecular dipole. |

Computational Studies of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties and their role in larger chemical and biological systems. Computational studies are essential for characterizing these non-covalent forces.

One of the most significant intermolecular interactions for this compound is the halogen bond (XB) . This is a highly directional, non-covalent interaction between the electrophilic region (σ-hole) on the iodine atom and a Lewis base (an electron donor). nih.govbeilstein-journals.orgresearchgate.net The strength of the halogen bond increases with the polarizability of the halogen, making iodine a particularly strong XB donor. nih.gov

In the context of this compound, the iodine atom can act as a potent halogen bond donor. The ether oxygen of another molecule, with its electron-rich lone pairs, could serve as a halogen bond acceptor, leading to the formation of C–I···O interactions. nih.govrsc.org Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used to characterize these bonds by locating bond critical points and analyzing the electron density at these points. beilstein-journals.org These interactions are crucial in crystal engineering and the formation of supramolecular structures. nih.gov

Table 2: Characteristics of C-I···O Halogen Bonds from Studies on Analogous Ether-Iodobenzene Systems

| Parameter | Typical Finding | Significance |

|---|---|---|

| Interaction Distance | Shorter than the sum of van der Waals radii of I and O (~15-20% contraction) | Indicates a significant attractive force. nih.gov |

| Interaction Angle (C-I···O) | Close to 180° | Demonstrates the high directionality of the σ-hole interaction. nih.gov |

| Interaction Energy | -3 to -5 kcal/mol | A moderately strong non-covalent interaction, comparable to a medium-strength hydrogen bond. |

Beyond halogen bonding, this compound can participate in a variety of other non-covalent interactions that drive the formation of complex supramolecular assemblies . mdpi.comnih.govnih.gov These include:

Hydrogen Bonds: Weak C-H···O hydrogen bonds may form, where activated C-H groups on one molecule interact with the ether oxygen of another.

π-π Stacking: The iodophenyl rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. acs.org

C-H···π Interactions: Hydrogen atoms from the tetrahydropyran (B127337) ring can interact with the electron-rich face of the iodophenyl ring of a neighboring molecule. mdpi.com

Dispersion Forces: These ubiquitous attractive forces are significant, particularly due to the presence of the large, polarizable iodine atom.

Computational analysis of the Hirshfeld surface can be used to visualize and quantify these varied intermolecular contacts within a crystal lattice, providing a "fingerprint" of the supramolecular interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would provide a view of its conformational landscape.

Key dynamic features that could be investigated include:

Tetrahydropyran Ring Conformation: The tetrahydropyran ring typically adopts a stable chair conformation. MD simulations would reveal the energetics of ring-flipping and the preferred orientation of the bulky 2-iodophenoxy substituent (axial vs. equatorial).

Torsional Flexibility: The simulation would show the rotation around the C-O-C ether linkage, defining the range of accessible orientations of the phenyl ring relative to the tetrahydropyran ring.

Solvation Effects: By running simulations in a solvent box (e.g., water or an organic solvent), one can study how the molecule's conformation and interactions change in different environments.

These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, including potential biological targets.

Chemical Derivatization and Functionalization Strategies

Strategies for Modifying the Iodophenoxy Tetrahydropyran (B127337) Scaffold

The 4-(2-Iodophenoxy)tetrahydropyran scaffold can be readily modified, primarily at the carbon-iodine bond of the phenyl ring. This position is highly amenable to a host of well-established palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful toolkit for elaborating the core structure into a diverse library of derivatives.

Key modification strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which can serve as precursors for further transformations or as components of functional materials.

Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to extend carbon chains and introduce vinylic functionality.

Buchwald-Hartwig Amination: Cross-coupling with amines (primary or secondary) to form new carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds, offering an alternative to Suzuki coupling with a different substrate scope.

These derivatization methods open up access to a vast chemical space, enabling the synthesis of complex molecules built upon the tetrahydropyran framework. google.com The choice of reaction depends on the desired final product and the compatibility of the functional groups on the coupling partner.

| Derivatization Strategy | Reagent Class | Bond Formed | Introduced Moiety |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl |

| Heck Coupling | Alkene | C-C (sp²) | Vinylic |

| Buchwald-Hartwig Amination | Amine | C-N | Amino |

| Stille Coupling | Organostannane | C-C | Aryl, Vinyl, Alkyl |

Introduction of Specific Probes for Enhanced Analytical Detection and Imaging

The modification strategies detailed above are instrumental in attaching specific probes to the iodophenoxy tetrahydropyran scaffold. researchgate.net This functionalization converts the parent molecule into a tool for analytical detection or bio-imaging by incorporating moieties with specific physical or chemical properties. Derivatization is a common technique used to modify compounds for easier detection in complex matrices. greyhoundchrom.com

Methods for introducing probes include:

Fluorogenic Probes: Fluorescent molecules, such as those based on coumarin, fluorescein, or BODIPY, can be introduced, often via Suzuki or Sonogashira coupling. The resulting derivatives can be used in fluorescence microscopy or high-throughput screening assays.

Chromophoric Labels: Dyes or chromophores can be attached to enable colorimetric assays or to enhance detection by UV-Vis spectroscopy.

Radiolabeling: For imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a radioactive isotope (e.g., ¹⁸F, ¹²³I) can be incorporated. This can be achieved through nucleophilic substitution of a precursor or by using a radiolabeled coupling partner.

Biotinylation: The introduction of a biotin (B1667282) tag allows for strong and specific binding to avidin (B1170675) or streptavidin, a principle widely used in affinity chromatography and immunoassays.

The ability to attach these probes makes derivatives of this compound potentially valuable in the development of diagnostic agents and research tools. nih.gov

| Probe Type | Purpose | Example Derivatization Method |

| Fluorophore | Fluorescence Imaging, Assays | Suzuki or Sonogashira coupling of a fluorescent tag |

| Radiotracer (e.g., ¹⁸F) | PET/SPECT Imaging | Nucleophilic substitution on an appropriate precursor |

| Biotin Tag | Affinity Purification, Immunoassays | Amide coupling to a carboxyl-functionalized derivative |

| Chromophore | Colorimetric Assays, UV-Vis Detection | Coupling of a dye molecule |

Tetrahydropyranyl Ethers as Protecting Groups in Complex Synthesis

The tetrahydropyranyl (THP) ether is one of the most common and useful protecting groups for alcohols and phenols in organic synthesis. nih.govwikipedia.orgthieme-connect.de Its widespread use is due to its low cost, ease of introduction, and, most importantly, its distinct stability profile. thieme-connect.deiris-biotech.de

The THP group is typically installed by reacting an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, often using a catalyst like p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). youtube.comtotal-synthesis.com The reaction proceeds via acid-catalyzed addition of the alcohol to the enol ether of DHP, forming a stable acetal. total-synthesis.com

A key feature of the THP group is its stability under a wide range of non-acidic conditions. It is resistant to strongly basic reagents (e.g., for ester hydrolysis), organometallics (like Grignard and organolithium reagents), and various reducing agents (e.g., lithium aluminum hydride). thieme-connect.deorganic-chemistry.orgtotal-synthesis.com This robustness allows for extensive chemical manipulation of other parts of a molecule while the hydroxyl group remains masked. iris-biotech.de

Deprotection is readily achieved under mild acidic conditions, such as treatment with acetic acid in a tetrahydrofuran (B95107)/water mixture or using a catalytic amount of a strong acid in an alcohol solvent (transacetalization). total-synthesis.comresearchgate.net This orthogonality—stable to base, labile to acid—is a cornerstone of modern protecting group strategy in multi-step synthesis. nih.gov

One notable drawback is that the reaction of DHP with a chiral alcohol generates a new stereocenter at the C-2 position of the pyran ring, resulting in a mixture of diastereomers. organic-chemistry.orgtotal-synthesis.com This can complicate purification and spectral analysis (e.g., NMR).

| Reaction | Typical Reagents and Conditions | Stability Profile |

| Protection (Formation) | 3,4-Dihydropyran (DHP), cat. TsOH or PPTS, CH₂Cl₂ | Stable To: Strong bases, organometallics, hydrides, alkylating/acylating reagents |

| Deprotection (Cleavage) | AcOH/THF/H₂O; TsOH/MeOH; PPTS/EtOH | Labile To: Protic acids, Lewis acids |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The tetrahydropyran (B127337) (THP) moiety is a prevalent structural motif in a vast array of biologically active natural products. rsc.orgsyr.eduresearchgate.net Consequently, the development of synthetic methodologies to access functionalized THP derivatives is a significant focus in organic chemistry. rsc.orgresearchgate.netorganic-chemistry.org 4-(2-Iodophenoxy)tetrahydropyran serves as a valuable building block in this context, offering a stable yet reactive scaffold for the elaboration of more complex molecules. syr.eduresearchgate.netsemanticscholar.org

The presence of the ortho-iodophenyl group is particularly significant. The carbon-iodine bond provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. syr.edunih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the this compound unit to other molecular fragments.

Furthermore, the THP ring itself can be synthesized through various strategies, including metal-catalyzed hydroalkoxylation of hydroxy olefins and Prins cyclizations. organic-chemistry.orgrsc.org The ether linkage in this compound can be formed through Williamson ether synthesis, reacting 2-iodophenol (B132878) with a suitable 4-functionalized tetrahydropyran derivative. The stability of the THP ether under many reaction conditions makes it an effective protecting group for alcohols, which can be later cleaved under acidic conditions.

Table 1: Selected Synthetic Methodologies for Tetrahydropyran Ring Formation

| Reaction Type | Catalyst/Reagent | Description |

| Intramolecular Hydroalkoxylation | Platinum or Gold catalysts | Cyclization of γ- or δ-hydroxy olefins to form the THP ring. organic-chemistry.org |

| Prins Cyclization | Brønsted or Lewis acids | Reaction of a homoallylic alcohol with an aldehyde to yield a 4-substituted THP. organic-chemistry.orgrsc.org |

| Reductive Cyclization | Samarium(II) iodide | Intramolecular cyclization of a δ-keto ester to form a cyclic hemiacetal, which is then reduced. |

| Hetero-Diels-Alder Reaction | Lewis acid | [4+2] cycloaddition between a diene and an aldehyde to construct the THP ring. rsc.org |

Ligand and Catalyst Development in Transition Metal Chemistry

The application of transition metal catalysis has revolutionized organic synthesis, providing efficient and selective pathways to complex molecules. nih.govnih.gov The design of ligands that can modulate the reactivity and selectivity of the metal center is a cornerstone of this field. While specific examples of this compound being used as a ligand are not extensively documented in publicly available literature, its structural motifs suggest potential applications.

The oxygen atom of the tetrahydropyran ring and the ether linkage possess lone pairs of electrons that could coordinate to a transition metal center. More significantly, the iodophenyl group can be a precursor to a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand through functionalization. For instance, the iodine atom could be replaced by a diphenylphosphino group via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. The resulting phosphine ligand could then be used to form complexes with various transition metals like palladium, rhodium, or iridium, which are widely used in catalysis.

The development of such ligands derived from this compound could lead to catalysts with unique steric and electronic properties, potentially influencing the outcome of catalytic reactions. The chiral nature of substituted tetrahydropyran rings could also be exploited in the design of ligands for asymmetric catalysis.

Design and Synthesis of Supramolecular Materials (excluding biological applications)

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to create well-defined, functional structures. fortunejournals.comliverpool.ac.uk These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are weaker than covalent bonds but their collective action can lead to the formation of highly ordered and dynamic materials. fortunejournals.comresearchgate.net

Supramolecular Architectures through Non-Covalent Interactions

The structure of this compound contains several features that can participate in non-covalent interactions, making it a potential building block for supramolecular architectures. researchgate.netmdpi.com The oxygen atoms of the ether and the THP ring can act as hydrogen bond acceptors. The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.

These interactions can be exploited to direct the self-assembly of the molecule into larger, ordered structures such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net The specific geometry and directionality of these non-covalent bonds play a crucial role in determining the final supramolecular architecture.

Functional Materials based on Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govnih.govmdpi.com The iodine atom in this compound is a particularly effective halogen bond donor due to the electron-withdrawing nature of the aromatic ring and the high polarizability of iodine.

This strong halogen bonding capability allows this compound to co-crystallize with a variety of halogen bond acceptors, such as pyridines, N-oxides, and anions, to form multicomponent supramolecular assemblies. nih.govscienceopen.com The directionality and strength of the halogen bond can be used to control the packing of the molecules in the solid state, leading to the formation of materials with specific properties.

For instance, the incorporation of this compound into halogen-bonded co-crystals could lead to materials with interesting optical or electronic properties. The nature of the halogen bond can influence the photophysical properties of the components, potentially leading to new fluorescent or phosphorescent materials. nih.gov The ability to tune the strength and directionality of halogen bonds makes them a powerful tool in the rational design of functional supramolecular materials. nih.govnih.govresearchgate.net

Emerging Trends and Future Research Perspectives

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of aryl ethers, such as the Williamson ether synthesis and Ullmann condensation, often requires harsh reaction conditions. numberanalytics.comresearchgate.net Modern organic synthesis is trending towards the development of more sophisticated and efficient catalytic systems to construct the aryl-O-alkyl ether linkage present in 4-(2-Iodophenoxy)tetrahydropyran.

Future research will likely focus on the application of transition metal catalysis, which has already shown great promise in improving the efficiency and selectivity of ether synthesis. numberanalytics.com For instance, copper and palladium-catalyzed cross-coupling reactions allow for the formation of the C-O bond under milder conditions and with greater functional group tolerance. numberanalytics.comorganic-chemistry.org The use of specific ligands, such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, has been shown to improve the outcomes of copper-catalyzed couplings of aryl iodides with alcohols. organic-chemistry.org

Another promising avenue is the development of C-H activation/alkoxylation strategies. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to aryl ethers. sioc-journal.cn

Furthermore, the synthesis of the tetrahydropyran (B127337) (THP) ring itself is an area for innovation. While classic methods exist, newer techniques like the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, offer a versatile route to substituted tetrahydropyrans. organic-chemistry.org Research into novel catalysts, such as phosphomolybdic acid or indium(III) chloride, for the Prins cyclization could lead to more efficient and stereoselective syntheses of the THP moiety. organic-chemistry.org A notable development is the synthesis of 4-iodotetrahydropyran-containing polymers via a TMSI-promoted Prins cyclization, highlighting a pathway to functionalized THP rings. rsc.org

| Method | Typical Catalyst/Reagent | General Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Harsh, high temperature | Well-established | Limited functional group tolerance, not atom-economical |

| Ullmann Condensation | Copper | High temperature | Effective for aryl halides | Harsh conditions, often requires stoichiometric copper |

| Buchwald-Hartwig Amination (O-Arylation) | Palladium with phosphine (B1218219) ligands | Milder conditions | High efficiency and selectivity, broad scope researchgate.net | Cost of catalyst and ligands |

| Chan-Lam Coupling | Copper | Often at room temperature, aerobic | Mild conditions, uses boronic acids organic-chemistry.org | Substrate-dependent reactivity |

| C-H Alkoxylation | Various transition metals (e.g., Cu, Pd) | Varies, often requires an oxidant | Atom- and step-economical sioc-journal.cn | Control of regioselectivity |

Deeper Mechanistic Understanding of Complex Transformations

The this compound molecule possesses multiple reactive sites, including the carbon-iodine bond, the aromatic ring, and the ether linkage. This structure makes it a potentially versatile building block for more complex molecules through various transformations. Future research will necessitate a deeper mechanistic understanding of these reactions.

The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in modern organic synthesis for forming carbon-carbon bonds. Understanding the precise mechanism of these reactions involving a sterically hindered ortho-iodinated ether will be crucial for optimizing reaction conditions and expanding their synthetic utility.

Furthermore, the hypervalent nature of iodine can be exploited in novel transformations. researchgate.net Hypervalent iodine reagents are known for their mild and selective oxidizing properties and their ability to facilitate the formation of various heterocyclic systems. researchgate.net Investigating the potential of the iodo-group in this compound to participate in or direct such transformations could open up new synthetic pathways.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful trend in modern chemical research. For this compound, this integration can provide profound insights that are difficult to obtain through experiments alone.

Computational methods, such as Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Mechanisms: By modeling transition states and reaction pathways, computational studies can help to understand the intricate details of synthetic transformations involving this compound.

Predict Reactivity: The electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, can be calculated to predict its reactivity in various chemical reactions.

Guide Catalyst and Ligand Design: For catalytic reactions, computational screening can accelerate the discovery of optimal catalysts and ligands for specific transformations, saving significant experimental time and resources.

For example, molecular dynamics simulations could be used to understand the solvation and conformational behavior of this compound, which can influence its reactivity. rsc.org This integrated approach will be instrumental in the rational design of new synthetic methods and applications for this compound.

Advancements in Sustainable Synthesis of Halogenated Ethers and Heterocycles

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. The synthesis of this compound and similar molecules is no exception. Future advancements will likely focus on making the entire synthetic process more environmentally benign.

Key areas for sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. numberanalytics.com Research has shown the potential of tetrahydropyran (THP) itself as a biomass-derived, economically competitive, and green solvent. rsc.orgresearchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times, lower energy consumption, and improved yields. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. C-H activation strategies are a prime example of this. sioc-journal.cn

Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of both the phenolic and the tetrahydropyran components can contribute to a more sustainable chemical industry. researchgate.net

The development of catalytic processes that can operate under milder conditions and with lower catalyst loadings will also be a major contributor to the sustainability of synthesizing halogenated ethers and heterocycles. acs.org

| Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Renewable Resources | Synthesis of the tetrahydropyran moiety from biomass-derived precursors. researchgate.net | Reduced reliance on fossil fuels. |

| Atom Economy | Employing C-H activation/alkoxylation instead of pre-functionalized arenes. sioc-journal.cn | Minimization of waste. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or bio-derived solvents like THP. numberanalytics.comrsc.org | Reduced environmental pollution and health hazards. |

| Energy Efficiency | Use of microwave or ultrasound to accelerate reactions. numberanalytics.com | Lower energy consumption and faster synthesis. |

| Catalysis | Development of highly active and recyclable catalysts. acs.org | Reduced waste and improved efficiency. |

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Iodophenoxy)tetrahydropyran, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of tetrahydropyran derivatives often involves cyclization or substitution reactions. For this compound, a plausible route is the nucleophilic substitution of a tetrahydropyran precursor (e.g., 4-chlorotetrahydropyran) with 2-iodophenol under basic conditions. Optimization includes:

- Temperature: Elevated temperatures (80–100°C) to accelerate substitution.

- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent: Polar aprotic solvents like DMF or DMSO to stabilize intermediates.

Characterization via and is critical to confirm regioselectivity and purity. For example, the coupling constants in can distinguish axial vs. equatorial substituents .

Q. How can NMR spectroscopy resolve structural ambiguities in tetrahydropyran derivatives like this compound?

Methodological Answer: and are essential for verifying substitution patterns:

- Axial vs. equatorial protons: Coupling constants (, ) differentiate stereochemistry.

- Iodine’s effect: The iodine atom’s electron-withdrawing nature deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near iodine appear at 7.5–8.5 ppm).

Contradictions in data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Cross-validation with mass spectrometry (MS) and IR spectroscopy is recommended .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of tetrahydropyran derivatives, and how can stereochemical outcomes be predicted?

Methodological Answer: Diastereoselectivity in tetrahydropyrans is achieved through:

- Chiral catalysts: Copper(II)–bisphosphine complexes (e.g., L3 ligands) induce asymmetry during cyclization, as shown in the synthesis of related compounds with >90% diastereomeric excess .

- Substrate control: Bulky substituents favor equatorial positions via steric hindrance.

Computational tools (e.g., DFT calculations) predict transition-state energies to rationalize stereochemical outcomes. For example, the Curtin-Hammett principle can explain kinetic vs. thermodynamic product dominance .

Q. How can chemoselective hydrodehalogenation be applied to modify 4-halo-tetrahydropyrans like this compound?

Methodological Answer: Stannane-free hydrodehalogenation is a key method:

- Reagents: Use of tris(trimethylsilyl)silane (TTMSS) with AIBN initiates radical chain reactions to remove halogens selectively.

- Conditions: Reactions proceed at 60–80°C in toluene, preserving sensitive functional groups (e.g., ethers).

This approach is critical for natural product synthesis, where iodine removal must not disrupt adjacent stereocenters or oxygen-containing moieties .

Q. What factors govern product selectivity in multi-component reactions involving tetrahydropyran scaffolds?

Methodological Answer: Four-component reactions (e.g., involving amines, aldehydes, acetylenedicarboxylates, and diketones) require precise control:

- Catalyst choice: Protic acids (e.g., acetic acid) favor pyran formation, while Lewis acids (e.g., ZnCl) promote pyridinones.

- Temperature: Lower temperatures (25–40°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes.

Monitoring reaction progress via TLC or LC-MS ensures timely quenching to isolate desired intermediates .

Analytical and Application-Oriented Questions

Q. How can conflicting NMR data from different synthetic batches of this compound be resolved?

Methodological Answer: Data contradictions may arise from:

- Conformational isomers: Variable-temperature NMR (VT-NMR) distinguishes interconverting conformers.

- Impurities: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) removes by-products.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer: For HMG-CoA reductase inhibition (inspired by structurally related compounds):

- Enzyme inhibition assays: Measure IC values using purified enzyme and NADPH consumption rates.

- Cell-based models: HepG2 cells assess cholesterol-lowering effects via LDL uptake assays.

Structure-activity relationships (SAR) guide modifications; e.g., electron-withdrawing groups (iodine) enhance binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.